molecular formula C12H13F2NO4 B8498057 2-(3,5-Difluoro-pyridin-2-yl)-malonic acid diethyl ester CAS No. 896107-33-8

2-(3,5-Difluoro-pyridin-2-yl)-malonic acid diethyl ester

Cat. No. B8498057
M. Wt: 273.23 g/mol
InChI Key: RHJHXQJBPCEKKR-UHFFFAOYSA-N
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Patent
US08846698B2

Procedure details

To a stirred solution of 2-(3,5-difluoro-pyridin-2-yl)-malonic acid diethyl ester (1 g, 3.56 mmol) (Preparation 264) in THF (15 mL) was added a solution of lithium hydroxide monohydrate (462 mg, 10.4 mmol) in water (4 mL) dropwise at 0° C. and the mixture heated to reflux for 2 hours. The reaction mixture was cooled to room temperature, acidified (pH ˜3) with 2N hydrochloric acid and extracted with 20% isopropanol-dichloromethane (5×20 mL). The combined organic layers were dried (Na2SO4) and evaporated in vacuo. The crude material was purified by column chromatography on silica gel (gradient of DCM: MeOH 100:0 to 95:5) to afford the title compound as a solid in 53% yield, 336 mg.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
462 mg
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
4 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
53%

Identifiers

REACTION_CXSMILES
C([O:3][C:4](=[O:19])[CH:5]([C:11]1[C:16]([F:17])=[CH:15][C:14]([F:18])=[CH:13][N:12]=1)C(OCC)=O)C.O.[OH-].[Li+].Cl>C1COCC1.O>[F:17][C:16]1[C:11]([CH2:5][C:4]([OH:19])=[O:3])=[N:12][CH:13]=[C:14]([F:18])[CH:15]=1 |f:1.2.3|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
C(C)OC(C(C(=O)OCC)C1=NC=C(C=C1F)F)=O
Name
Quantity
462 mg
Type
reactant
Smiles
O.[OH-].[Li+]
Name
Quantity
15 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
4 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 2 hours
Duration
2 h
EXTRACTION
Type
EXTRACTION
Details
extracted with 20% isopropanol-dichloromethane (5×20 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers were dried (Na2SO4)
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
The crude material was purified by column chromatography on silica gel (gradient of DCM: MeOH 100:0 to 95:5)

Outcomes

Product
Name
Type
product
Smiles
FC=1C(=NC=C(C1)F)CC(=O)O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 53%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.